1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide
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Overview
Description
1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide is a chemical compound with the molecular formula C12H17NO·HBr It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Mechanism of Action
Target of Action
Compounds with a similar tetrahydroisoquinoline (thiq) scaffold have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiq-based compounds are known to influence a variety of pathways, particularly those related to infective pathogens and neurodegenerative disorders .
Result of Action
Thiq-based compounds are known to exert diverse biological activities, which suggests that en300-6529424 may have a range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pomeranz–Fritsch reaction, where a benzylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.
Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted tetrahydroisoquinolines.
Scientific Research Applications
1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases and as an analgesic.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
1-Propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide can be compared with other tetrahydroisoquinoline derivatives:
Similar Compounds: 1,2,3,4-Tetrahydroisoquinoline, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, and 1-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one.
Uniqueness: The presence of the isopropyl group and the hydrobromide salt form distinguishes it from other derivatives, potentially enhancing its biological activity and solubility.
Properties
IUPAC Name |
1-propan-2-yl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.BrH/c1-8(2)12-11-4-3-10(14)7-9(11)5-6-13-12;/h3-4,7-8,12-14H,5-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNDVJPBDAXPLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCN1)C=C(C=C2)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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